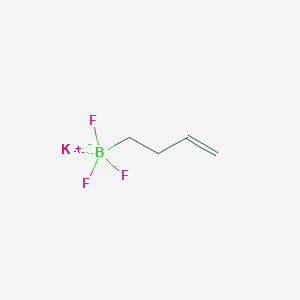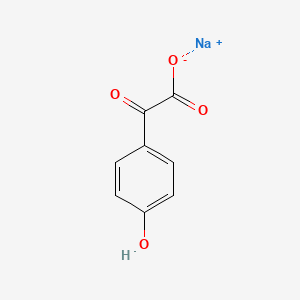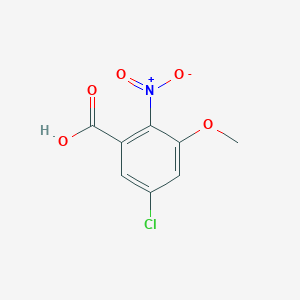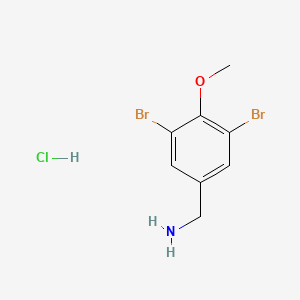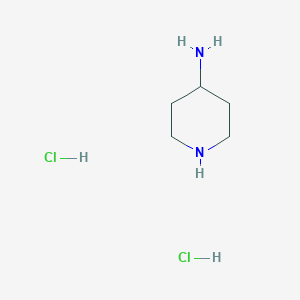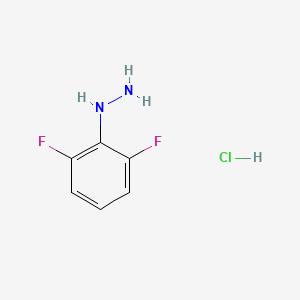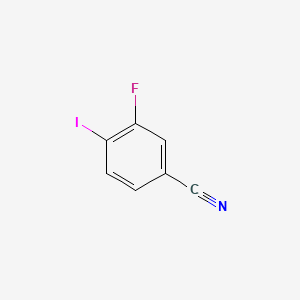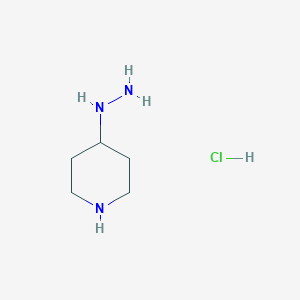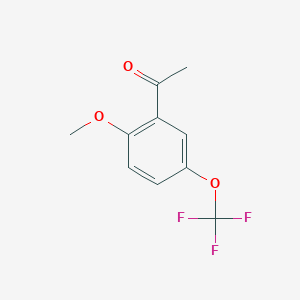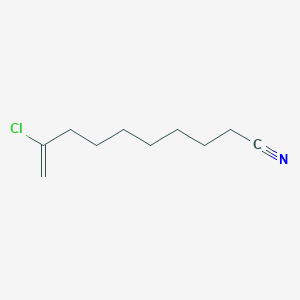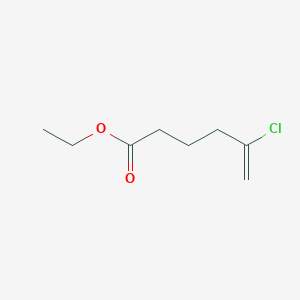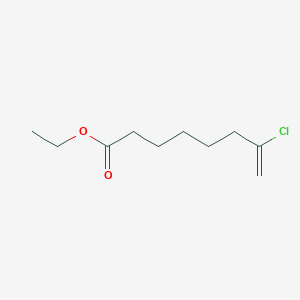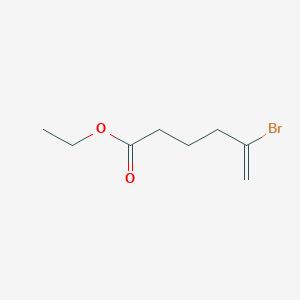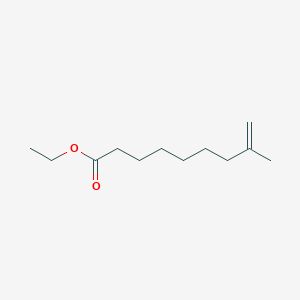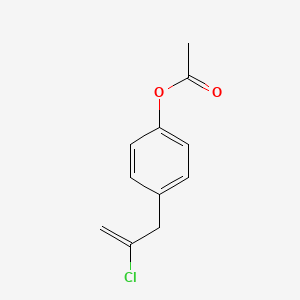
3-(4-Acetoxyphenyl)-2-chloro-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “3-(4-Acetoxyphenyl)-2-chloro-1-propene” belong to a class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Friedel-Crafts acylation or alkylation, and the use of reagents like acetic anhydride .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound “3-(4-Acetoxyphenyl)-4-chlorocinnoline” has a total of 32 atoms; 11 Hydrogen atoms, 16 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Chlorine atom .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the conditions and reagents used. For example, (E)-3-(4-hydroxyphenyl)acrylate reacts with acetic anhydride at 80 °C to produce a related compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, “3-(4-Acetoxyphenyl)-4-chlorocinnoline” has a density of 1.3±0.1 g/cm³, a boiling point of 365.5±17.0 °C at 760 mmHg, and a molar volume of 162.7±3.0 cm³ .科学的研究の応用
Synthesis and Use as a Precursor : "3-(4-Acetoxyphenyl)-2-chloro-1-propene" has been identified as a precursor in chemical syntheses. For instance, its use as a precursor for 1-acetoxy-3-chloro-2-propanone was demonstrated in a study by Sakai Kunikazu and K. Kondo (1990) (Sakai Kunikazu & Kondo, 1990).
Role in Polymerization : The compound has applications in the field of polymer science. For example, a study by H. Bronstein and C. Luscombe (2009) explored the controlled chain-growth polymerization of polythiophenes, using related catalysts (Bronstein & Luscombe, 2009).
Microwave-Assisted Synthesis : Microwave-assisted synthesis involving compounds such as "3-(4-Acetoxyphenyl)-2-chloro-1-propene" has been researched for efficiency in synthesis processes. A study by S. Khatun et al. (2013) demonstrated this method's effectiveness (Khatun et al., 2013).
Oxidation of Lignin Model Compounds : In a study by F. Cui and D. Dolphin (1995), the oxidation of compounds similar to "3-(4-Acetoxyphenyl)-2-chloro-1-propene" by iron porphyrin was examined, contributing to understanding lignin degradation (Cui & Dolphin, 1995).
Catalyzed Oxidation Studies : Moriarty et al. (1992) studied the catalyzed oxidation of allenes to synthesize related compounds, demonstrating the broader applicability of "3-(4-Acetoxyphenyl)-2-chloro-1-propene" in organic chemistry (Moriarty et al., 1992).
Asymmetric Synthesis : The compound has been used in asymmetric synthesis, as shown in a study by Huang Yu-me (2015), where it served as an intermediate for synthesizing drugs for treating depression (Huang Yu-me, 2015).
Supramolecular Architectures : Li Wang and Rui Xu (2022) explored the formation of three-dimensional framework structures involving compounds like "3-(4-Acetoxyphenyl)-2-chloro-1-propene," contributing to materials science and supramolecular chemistry (Wang & Xu, 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-(2-chloroprop-2-enyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)7-10-3-5-11(6-4-10)14-9(2)13/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDKOGVYQPDVCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641201 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Acetoxyphenyl)-2-chloro-1-propene | |
CAS RN |
890097-85-5 |
Source


|
| Record name | 4-(2-Chloroprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10641201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

